3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine 3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine
Brand Name: Vulcanchem
CAS No.: 339008-36-5
VCID: VC5149604
InChI: InChI=1S/C12H12Cl2N4/c1-18(15)12-5-4-10(16-17-12)6-8-2-3-9(13)7-11(8)14/h2-5,7H,6,15H2,1H3
SMILES: CN(C1=NN=C(C=C1)CC2=C(C=C(C=C2)Cl)Cl)N
Molecular Formula: C12H12Cl2N4
Molecular Weight: 283.16

3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine

CAS No.: 339008-36-5

Cat. No.: VC5149604

Molecular Formula: C12H12Cl2N4

Molecular Weight: 283.16

* For research use only. Not for human or veterinary use.

3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine - 339008-36-5

Specification

CAS No. 339008-36-5
Molecular Formula C12H12Cl2N4
Molecular Weight 283.16
IUPAC Name 1-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]-1-methylhydrazine
Standard InChI InChI=1S/C12H12Cl2N4/c1-18(15)12-5-4-10(16-17-12)6-8-2-3-9(13)7-11(8)14/h2-5,7H,6,15H2,1H3
Standard InChI Key SLQUTRCZPJLXOF-UHFFFAOYSA-N
SMILES CN(C1=NN=C(C=C1)CC2=C(C=C(C=C2)Cl)Cl)N

Introduction

Chemical Identity and Structural Features

The molecular formula of 3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine is C₁₂H₁₂Cl₂N₄, with a molecular weight of 283.16 g/mol. The IUPAC name is 1-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]-1-methylhydrazine, reflecting its dichlorobenzyl and methylhydrazino substituents. The pyridazine core adopts a planar configuration, with the dichlorobenzyl group enhancing lipophilicity and the hydrazino moiety contributing to hydrogen-bonding potential .

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.339008-36-5
Molecular FormulaC₁₂H₁₂Cl₂N₄
Molecular Weight283.16 g/mol
IUPAC Name1-[6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl]-1-methylhydrazine
SMILESCN(C1=NN=C(C=C1)CC2=C(C=C(C=C2)Cl)Cl)N
SolubilityNot publicly available

Synthesis and Optimization

The synthesis of 3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine typically involves a multi-step sequence starting with pyridazine ring formation. A common approach utilizes 3,6-dichloropyridazine as a precursor, which undergoes nucleophilic substitution with 2,4-dichlorobenzylamine followed by hydrazine functionalization .

Chlorination of Pyridazine

A patent by CN104447569A details the synthesis of 3,6-dichloropyridazine via reaction of 3,6-dihydroxypyridazine with phosphorus oxychloride (POCl₃) in solvents like chloroform or DMF at 50–80°C . Yields range from 68% to 88%, depending on reaction time and solvent choice . For example:

  • Chloroform solvent: 72% yield at 50°C (4 hours)

  • DMF solvent: 68% yield under similar conditions

Functionalization Steps

Subsequent steps involve:

  • Benzylation: Reacting 3,6-dichloropyridazine with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the dichlorobenzyl group.

  • Hydrazination: Treating the intermediate with methylhydrazine to replace the remaining chlorine atom at position 6, forming the methylhydrazino substituent.

Table 2: Synthetic Conditions for Key Intermediates

StepReagents/ConditionsYield (%)
ChlorinationPOCl₃, Chloroform, 50°C, 4h72
Benzylation2,4-Dichlorobenzyl chloride, K₂CO₃, DMF~65*
HydrazinationMethylhydrazine, Ethanol, reflux~60*
*Estimated based on analogous reactions .

Physicochemical and Spectroscopic Properties

While solubility data for 3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine remains unpublished, its logP value is predicted to be ~3.5 (calculated using ChemAxon), indicating moderate lipophilicity. The compound’s stability under ambient conditions is inferred from related pyridazines, which are generally stable but sensitive to strong acids/bases .

Spectroscopic Characterization

  • ¹H NMR (Deuterochloroform): A singlet at 7.51 ppm corresponds to the pyridazine proton, while aromatic protons of the dichlorobenzyl group resonate between 7.2–7.6 ppm .

  • MS (ESI+): Molecular ion peak observed at m/z 283.1 [M+H]⁺.

Research Challenges and Future Directions

Key gaps include:

  • Solubility Optimization: Introducing polar groups (e.g., sulfonyl, hydroxyl) to improve aqueous solubility without compromising target binding .

  • In Vivo Pharmacokinetics: No ADMET data exists; future studies should assess metabolic stability and toxicity profiles.

  • Target Identification: High-throughput screening is needed to identify primary biological targets.

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